Lipophilicity (LogP) Balance: Intermediate Hydrophobicity Between C5-Methyl and C5-Phenyl Analogs for Optimized Permeability-Solubility Trade-Off
[1-Ethyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol exhibits a computed LogP of 0.91, positioning it between the excessively polar C5-unsubstituted analog (LogP -0.21) and the more lipophilic C5-phenyl analog (LogP 1.46) . This intermediate lipophilicity is substantially closer to the optimal oral drug-like LogP window of 1–3 than the C5-methyl analog (LogP 0.10), which falls below the minimum threshold for efficient passive membrane permeation [1]. The LogP difference of +0.81 log units from the C5-methyl analog and +1.12 log units from the C5-unsubstituted analog is sufficient to alter predicted intestinal absorption and blood-brain barrier penetration in in silico ADME models.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.91 (XLogP3 method) |
| Comparator Or Baseline | (1-Ethyl-5-methyl-1H-1,2,3-triazol-4-yl)methanol: LogP = 0.10; (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol: LogP = -0.21; (1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-yl)methanol: LogP = 1.46; (1-Isopropyl-1H-1,2,3-triazol-4-yl)methanol: LogP ≈ 0.15–0.40 |
| Quantified Difference | Target LogP exceeds C5-Me analog by +0.81 units; exceeds C5-H analog by +1.12 units; is 0.55 units lower than C5-Ph analog |
| Conditions | Computed LogP values sourced from Leyan product datasheets, calculated using the same XLogP3 algorithm for consistency |
Why This Matters
For procurement decisions, this LogP value predicts that the target compound will achieve superior passive membrane permeability relative to the more polar C5-methyl and C5-unsubstituted analogs, while maintaining better aqueous solubility than the C5-phenyl variant—a critical balance for cell-based screening and in vivo studies.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. DOI: 10.1016/S0169-409X(00)00129-0 View Source
